molecular formula C26H20BrNO4 B10863677 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide

1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide

Cat. No.: B10863677
M. Wt: 490.3 g/mol
InChI Key: JWRXINMASKAPBP-UHFFFAOYSA-N
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Description

1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. These interactions can lead to changes in biological activity, such as inhibition or activation of specific processes .

Comparison with Similar Compounds

1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H20BrNO4

Molecular Weight

490.3 g/mol

IUPAC Name

1-benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H20BrNO4/c1-25(22(29)17-10-6-3-7-11-17)21-19-14-18(27)12-13-20(19)32-24(31)26(21,25)23(30)28-15-16-8-4-2-5-9-16/h2-14,21H,15H2,1H3,(H,28,30)

InChI Key

JWRXINMASKAPBP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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